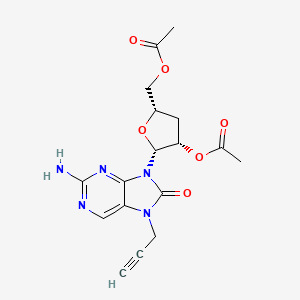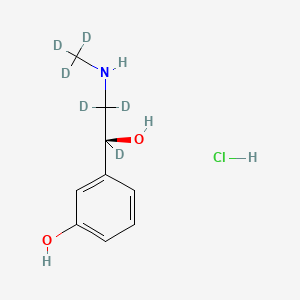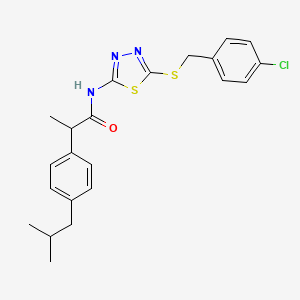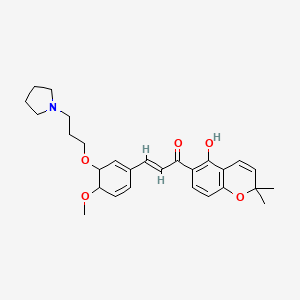
Cyclopropanecarboxylic acid-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid-d4 is a deuterium-labeled derivative of cyclopropanecarboxylic acid. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer in various chemical and biological studies due to its unique isotopic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid-d4 typically involves the deuteration of cyclopropanecarboxylic acid. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. Another approach involves the use of deuterated reagents in the cyclopropanation reactions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to ensure maximum incorporation of deuterium atoms. The final product is then purified using techniques such as distillation and crystallization to achieve the desired isotopic purity .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanecarboxylic acid-d4 undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid can be reduced to alcohols or aldehydes.
Substitution: The cyclopropane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields primary alcohols or aldehydes.
Substitution: Results in halogenated cyclopropane derivatives.
Applications De Recherche Scientifique
Cyclopropanecarboxylic acid-d4 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Mécanisme D'action
The mechanism of action of cyclopropanecarboxylic acid-d4 involves its incorporation into chemical and biological systems where it acts as a tracer. The deuterium atoms provide a distinct signal in spectroscopic analyses, allowing researchers to track the movement and transformation of the compound. This helps in elucidating reaction mechanisms, metabolic pathways, and the interaction of drugs with their targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarboxylic acid: The non-deuterated form, used in similar applications but lacks the isotopic labeling.
Cyclopropane-1-carboxylic acid-d1: Another deuterated derivative with a single deuterium atom, used for more specific tracing studies.
Uniqueness
Cyclopropanecarboxylic acid-d4 is unique due to its multiple deuterium atoms, providing a stronger and more distinct signal in spectroscopic analyses compared to single-deuterium compounds. This makes it particularly valuable in studies requiring high sensitivity and precision .
Propriétés
Formule moléculaire |
C4H6O2 |
|---|---|
Poids moléculaire |
90.11 g/mol |
Nom IUPAC |
2,2,3,3-tetradeuteriocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/i1D2,2D2 |
Clé InChI |
YMGUBTXCNDTFJI-LNLMKGTHSA-N |
SMILES isomérique |
[2H]C1(C(C1([2H])[2H])C(=O)O)[2H] |
SMILES canonique |
C1CC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] hydrogen sulfate](/img/structure/B12405102.png)
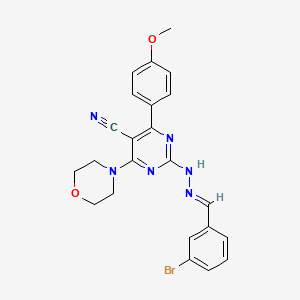
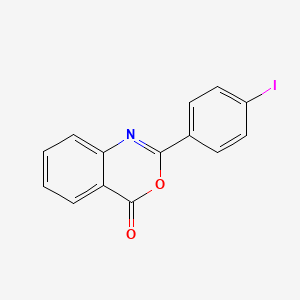
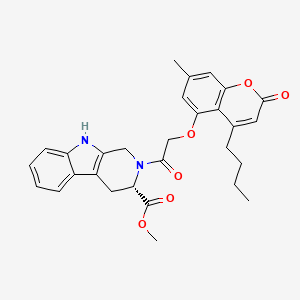
![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405127.png)
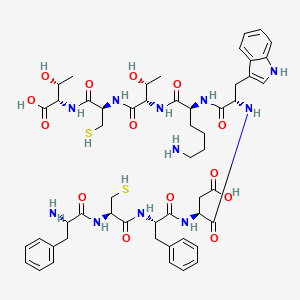
![N-[2-methyl-5-(1-methyl-1H-imidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B12405151.png)
